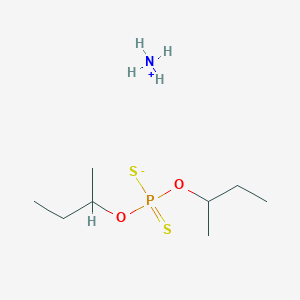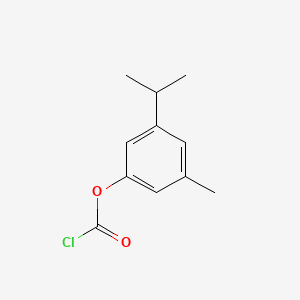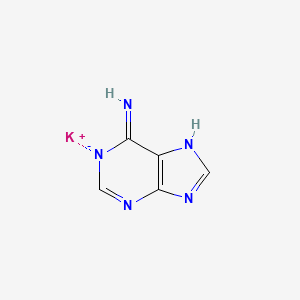
Adenine, monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenine, monopotassium salt is a compound that plays a crucial role in various biological processes. It is a derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA. This compound is often used in biochemical research and has significant applications in medicine and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenine, monopotassium salt typically involves the reaction of adenine with potassium hydroxide. The reaction is carried out in an aqueous solution, where adenine is dissolved in water and then reacted with potassium hydroxide to form the monopotassium salt. The reaction conditions usually include a controlled temperature and pH to ensure the complete conversion of adenine to its monopotassium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity adenine and potassium hydroxide, along with advanced purification techniques to obtain the final product. The production is carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Adenine, monopotassium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of adenine, which can have different biological and chemical properties.
Applications De Recherche Scientifique
Adenine, monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: The compound is essential in studying DNA and RNA synthesis and function.
Medicine: It has applications in developing drugs and therapeutic agents, particularly in treating metabolic disorders and genetic diseases.
Industry: this compound is used in the production of various biochemical products and as a component in diagnostic assays.
Mécanisme D'action
The mechanism of action of adenine, monopotassium salt involves its role as a building block of nucleic acids. It participates in the formation of adenosine triphosphate (ATP), which is crucial for energy transfer in cells. The compound interacts with various enzymes and molecular pathways to facilitate cellular metabolism and genetic information transfer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide that plays a role in cellular energy transfer.
Adenosine diphosphate (ADP): Another nucleotide involved in energy metabolism.
Adenosine triphosphate (ATP): The primary energy carrier in cells.
Uniqueness
Adenine, monopotassium salt is unique due to its specific role in forming nucleic acids and its applications in various biochemical processes. Unlike other similar compounds, it is specifically used in research and industrial applications for its stability and reactivity under controlled conditions.
Propriétés
Numéro CAS |
65551-68-0 |
|---|---|
Formule moléculaire |
C5H4KN5 |
Poids moléculaire |
173.22 g/mol |
Nom IUPAC |
potassium;7H-purin-1-id-6-imine |
InChI |
InChI=1S/C5H4N5.K/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H2-,6,7,8,9,10);/q-1;+1 |
Clé InChI |
CUCRXBVLTPXEOO-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=N)[N-]C=N2.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



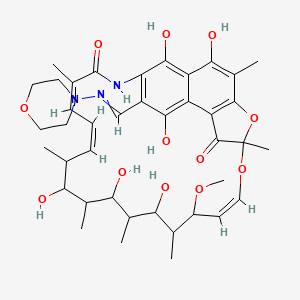
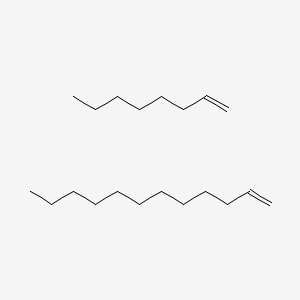
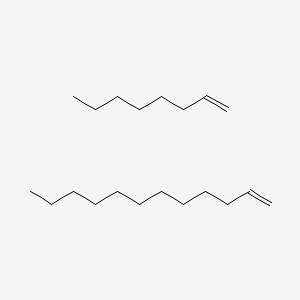
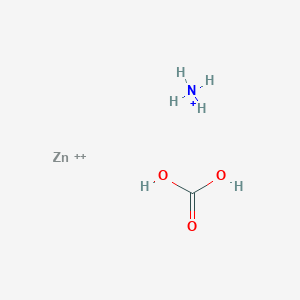
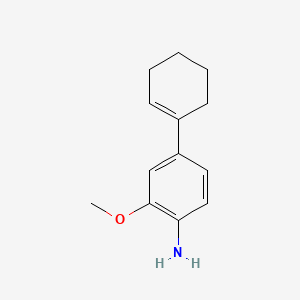
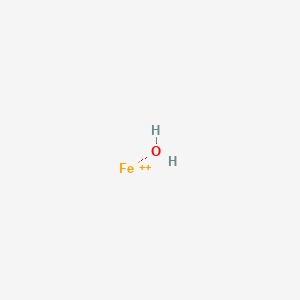
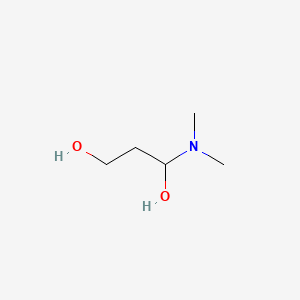
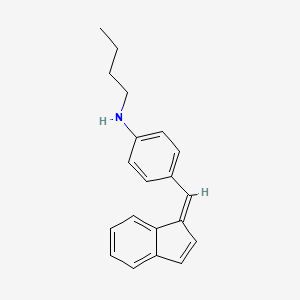
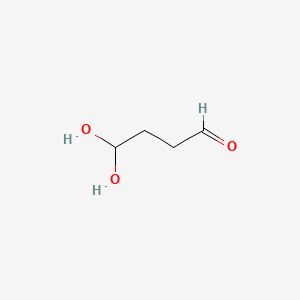
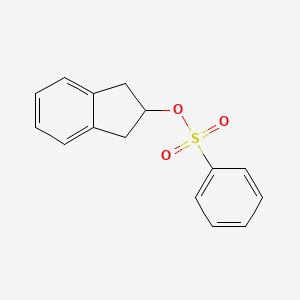
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
